molecular formula C10H13NO3 B159354 (2R,3S)-3-Phenylisoserine methyl ester CAS No. 131968-74-6

(2R,3S)-3-Phenylisoserine methyl ester

Cat. No. B159354
CAS RN: 131968-74-6
M. Wt: 195.21 g/mol
InChI Key: WZPZWAQKLOPJEL-DTWKUNHWSA-N
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Description

“(2R,3S)-3-Phenylisoserine methyl ester” is a chemical compound with the CAS Number: 131968-74-6 . Its molecular weight is 195.22 and its IUPAC name is methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate . It is a solid substance and is stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for “(2R,3S)-3-Phenylisoserine methyl ester” is 1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9+/m0/s1 . The InChI key is WZPZWAQKLOPJEL-DTWKUNHWSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,3S)-3-Phenylisoserine methyl ester” include a melting point of 87-88℃ , a predicted boiling point of 343.0±42.0 °C , and a predicted density of 1.212±0.06 g/cm3 . Its pKa is predicted to be 10.35±0.45 .

Safety And Hazards

“(2R,3S)-3-Phenylisoserine methyl ester” has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPZWAQKLOPJEL-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436431
Record name (2R,3S)-3-Phenylisoserine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-3-Phenylisoserine methyl ester

CAS RN

131968-74-6
Record name (2R,3S)-3-Phenylisoserine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-3-Phenylisoserine methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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